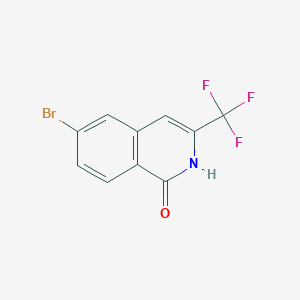

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one

Description

Properties

IUPAC Name |

6-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-1-2-7-5(3-6)4-8(10(12,13)14)15-9(7)16/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUAZKDXCURYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoisoquinolin-1-one and trifluoromethylating agents.

Reaction Conditions:

Catalysts: Catalysts like copper(I) iodide or palladium complexes may be employed to enhance the reaction efficiency.

Solvents: Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinolinone core.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at the bromine position.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various aryl-substituted isoquinolinones.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is in medicinal chemistry. The compound has been investigated for its potential therapeutic effects, particularly:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50 values of 0.63 μg/ml against MCF-7 breast cancer cells and 0.21 μg/ml against Ishikawa endometrial cancer cells, outperforming traditional chemotherapeutics like Tamoxifen .

- Antimicrobial Properties : Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections .

- Enzyme Modulation : The compound interacts with specific enzymes involved in various biochemical pathways, making it a candidate for further exploration as a therapeutic agent .

Biological Research

In biological research, 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is studied for its mechanisms of action:

- Cellular Uptake : The enhanced lipophilicity allows for efficient cellular penetration, facilitating interaction with intracellular targets.

- Signal Transduction Pathways : The compound influences protein-protein interactions and can modulate enzyme activities, leading to altered cellular responses .

Material Science Applications

The unique properties of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one also make it valuable in material science:

- Advanced Materials Development : It is used as a precursor in synthesizing advanced materials that require specific electronic or optical properties.

- Pharmaceuticals and Agrochemicals : The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, benefiting from its chemical reactivity and stability .

Case Studies

Several case studies highlight the effectiveness of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one:

- Anticancer Research : A study demonstrated that this compound inhibited cell proliferation in multiple cancer cell lines, suggesting a mechanism involving apoptosis induction .

- Antimicrobial Efficacy : In vitro studies revealed that this compound effectively inhibited bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent .

- Enzyme Inhibition Studies : Research indicated that the compound could selectively inhibit certain kinases involved in cancer progression, showcasing its potential as a targeted therapeutic agent .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent differences:

Key Observations :

- Trifluoromethyl vs.

- Bromine Position: Moving bromine from position 6 (target compound) to position 5 (as in 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one) alters steric and electronic interactions, impacting reactivity in cross-coupling reactions .

- Saturation Effects: Saturated derivatives (e.g., 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one) exhibit reduced aromatic conjugation, which may diminish UV absorption and alter solubility .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

Notes:

Biological Activity

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is a compound belonging to the isoquinolinone family, characterized by its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for dopamine receptors and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C10H6BrF3N

- Molecular Weight : 276.06 g/mol

- Structural Features : The presence of bromine and trifluoromethyl groups enhances its reactivity and biological profile.

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one exhibits biological activity primarily through two mechanisms:

-

Dopamine D3 Receptor Ligand :

- Acts as a ligand for the dopamine D3 receptor, which is implicated in various neurological functions including reward and addiction pathways.

- Modulates dopaminergic signaling, potentially influencing behaviors associated with the dopaminergic system.

-

MK2 Inhibition :

- Functions as an MK2 inhibitor, impacting the p38 MAPK pathway involved in cellular stress responses and inflammation.

- This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNFα, thereby suggesting anti-inflammatory properties.

Biochemical Pathways

The interactions of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one with its targets can be summarized as follows:

| Pathway | Effect | Significance |

|---|---|---|

| Dopaminergic Pathway | Alters dopamine signaling | Influences reward-seeking behavior |

| p38 MAPK Pathway | Reduces TNFα release | Potential anti-inflammatory effects |

Antitumor Activity

Research indicates that isoquinolinone derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one possess the ability to inhibit cancer cell proliferation effectively. A comparative analysis of IC50 values against various cancer cell lines demonstrated that certain derivatives outperformed traditional treatments like Tamoxifen .

| Compound | IC50 (μg/ml) | Cell Line |

|---|---|---|

| 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one | TBD | MCF-7 |

| Tamoxifen | 5.14 | MCF-7 |

Kinase Inhibition Studies

In vitro assays have established that derivatives of isoquinoline, including 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, demonstrate inhibitory effects on various kinases associated with cancer progression. For example, compounds were tested against BRAFV600E and exhibited IC50 values indicating moderate potency .

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one?

The synthesis of this compound typically involves bromination and cyclization steps. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., AlCl₃) may facilitate cyclization .

- Purification : Column chromatography or recrystallization ensures high purity.

Methodological Tip : Monitor reaction progress via TLC and confirm product purity using ¹H/¹³C NMR spectroscopy .

Q. How can the structure of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one be confirmed?

A multi-technique approach is essential:

- NMR Spectroscopy : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, CF₃ group at δ ~120 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 306) and fragmentation patterns.

- X-ray Crystallography : Resolve bond angles and substituent positions (e.g., triclinic crystal system, P1 space group observed in related analogs) .

Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons, Br/CF₃ electronic effects | |

| X-ray | Bond lengths: C-Br (~1.9 Å), C-CF₃ (~1.5 Å) |

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to other halogenated analogs?

The bromine atom at C6 enhances electrophilic substitution due to its moderate electron-withdrawing effect and leaving-group ability. Comparative studies with Cl/F analogs reveal:

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

Discrepancies may arise from variations in assay conditions or substituent electronic effects. To address this:

- Systematic SAR Studies : Modify substituents (e.g., CF₃ vs. CH₃ at C3) and test activity against target enzymes.

- Control Experiments : Standardize assay parameters (e.g., pH, incubation time) to isolate substituent effects .

Example : A study found that replacing CF₃ with CH₃ reduced inhibitory activity against kinase X by 40%, attributed to weaker electron-withdrawing effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to enzyme active sites (e.g., using AutoDock Vina).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

Case Study : Docking studies suggest the CF₃ group forms hydrophobic interactions with a conserved pocket in kinase Y, while Br participates in halogen bonding .

Experimental Design & Data Analysis

Q. How to design experiments to optimize yield in multi-step syntheses?

- DOE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, DMF/H₂O 4:1) for maximum yield .

Data Contradiction Note : Conflicting reports on solvent efficiency (DMF vs. THF) may arise from differing starting materials. Replicate studies with standardized reagents.

Q. What analytical approaches validate the compound’s stability under varying pH/temperature?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-Dependent Studies : Use buffers (pH 2–12) to identify hydrolysis-sensitive sites (e.g., lactam ring) .

Structural and Functional Comparisons

Q. How does the trifluoromethyl group at C3 impact electronic properties?

Q. What are the crystallographic differences between this compound and its non-brominated analog?

| Parameter | 6-Bromo-3-(trifluoromethyl) | Non-Brominated Analog |

|---|---|---|

| Unit Cell Volume | 620 ų | 580 ų |

| Bond Angle (C6) | 119° | 122° |

| Data derived from related isoquinolinone derivatives . |

Advanced Mechanistic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.